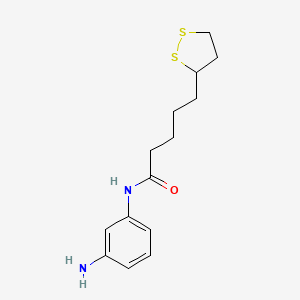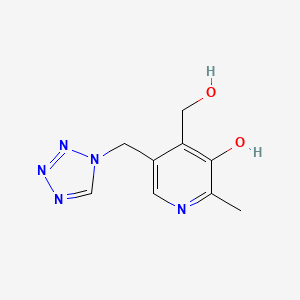
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- is a chemical compound with the molecular formula C9H11N5O2. This compound is characterized by the presence of a pyridine ring, a hydroxyl group, a methyl group, and a tetrazole moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be added through methylation reactions using methyl iodide or dimethyl sulfate.
Tetrazole Formation: The tetrazole moiety can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to piperidine using hydrogen gas and a metal catalyst.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon)
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of piperidine derivatives
Substitution: Formation of substituted tetrazole derivatives
Scientific Research Applications
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole moiety, for example, can mimic carboxylic acids and bind to enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Lacks the tetrazole moiety, resulting in different chemical and biological properties.
3-Hydroxy-2-methylpyridine: Lacks the tetrazole moiety and the hydroxyl group is positioned differently.
Tetrazole Derivatives: Compounds with similar tetrazole moieties but different substituents on the pyridine ring.
Uniqueness
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the tetrazole moiety allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
CAS No. |
389136-83-8 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-5-(tetrazol-1-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11N5O2/c1-6-9(16)8(4-15)7(2-10-6)3-14-5-11-12-13-14/h2,5,15-16H,3-4H2,1H3 |
InChI Key |
LGNLLPKADGRUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


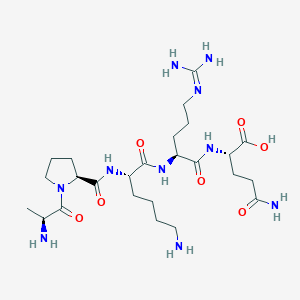
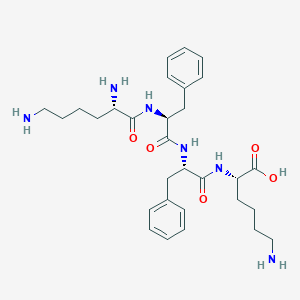
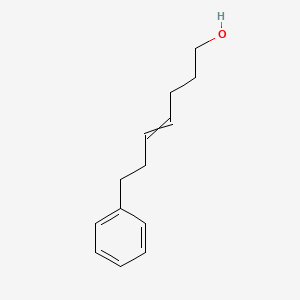
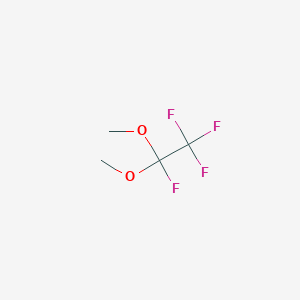
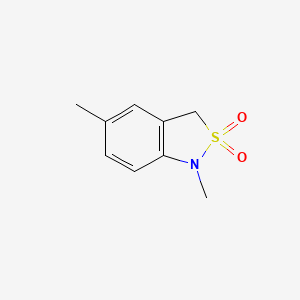
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
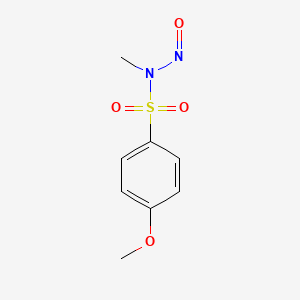
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
